molecular formula C22H17N3OS B2440168 2-(naphthalen-1-yl)-5-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one CAS No. 442557-40-6

2-(naphthalen-1-yl)-5-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one

Cat. No.: B2440168
CAS No.: 442557-40-6
M. Wt: 371.46
InChI Key: BYDJRKBNPHZZOA-UHFFFAOYSA-N
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Description

2-(naphthalen-1-yl)-5-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one is a useful research compound. Its molecular formula is C22H17N3OS and its molecular weight is 371.46. The purity is usually 95%.
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Properties

IUPAC Name

5-(4-methylphenyl)-2-naphthalen-1-yl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3OS/c1-14-9-11-16(12-10-14)19-13-20(26)25-22(27-19)23-21(24-25)18-8-4-6-15-5-2-3-7-17(15)18/h2-12,19H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDJRKBNPHZZOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=O)N3C(=NC(=N3)C4=CC=CC5=CC=CC=C54)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(naphthalen-1-yl)-5-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one is a member of the triazole-thiazine family, known for its diverse biological activities. This compound incorporates a naphthalene moiety, which has been associated with various pharmacological effects including anticancer, antimicrobial, and anti-inflammatory properties.

  • Molecular Formula : C22H17N3OS
  • Molecular Weight : 371.46 g/mol
  • CAS Number : 442557-40-6

Biological Activity Overview

The biological activity of this compound has been assessed in several studies, focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives in cancer treatment. The compound has shown promising results in inhibiting cancer cell proliferation across various cancer cell lines:

Cell LineIC50 (μM)
MDA-MB-2310.05
HeLa0.07
A5490.08

These values indicate that the compound is particularly potent against breast cancer cells (MDA-MB-231) compared to other tested lines .

Antimicrobial Activity

The antimicrobial efficacy of triazole derivatives has been well documented. In studies involving related compounds, significant antibacterial activity was observed against both Gram-positive and Gram-negative bacteria. For instance:

  • Triazolo[3,4-b][1,3,4]thiadiazines exhibited good activity against E. coli and Staphylococcus aureus, with inhibition zones ranging from 17 to 23 mm .

While specific data on the antimicrobial activity of this compound is limited, its structural similarities to other active triazoles suggest potential efficacy in this area.

The mechanisms underlying the biological activities of triazole derivatives often involve:

  • Inhibition of DNA/RNA Synthesis : Some compounds disrupt nucleic acid synthesis critical for cancer cell proliferation.
  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in tumorigenesis or bacterial growth.

For example, triazoles have been noted to inhibit phosphodiesterases and histone deacetylases, which are crucial in regulating gene expression related to cancer progression .

Study on Anticancer Properties

A study conducted on various naphthalene-based triazole compounds reported that modifications in the chemical structure significantly influenced their anticancer potency. The introduction of different substituents on the naphthalene ring improved the compounds' interaction with cellular targets, enhancing their effectiveness against specific cancer types .

Antimicrobial Screening

Another research effort focused on synthesizing new triazole derivatives demonstrated that certain structural configurations led to enhanced antibacterial activity against E. coli and Bacillus subtilis. The findings suggested that further exploration into similar structures could yield new antimicrobial agents .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of triazolo-thiazines exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression.

  • Case Study : A derivative of the triazole-thiazine class demonstrated cytotoxic effects against several cancer cell lines, with IC50 values indicating potent activity. The mechanism was attributed to the inhibition of specific kinases involved in cancer cell signaling pathways .

Antimicrobial Properties

The antimicrobial potential of triazolo-thiazine derivatives has been explored in various studies. These compounds have shown efficacy against a range of bacterial strains, including resistant strains.

  • Case Study : In vitro studies revealed that certain derivatives exhibited broad-spectrum antibacterial activity comparable to established antibiotics like Ciprofloxacin. The minimum inhibitory concentration (MIC) values highlighted their potential as alternatives in treating bacterial infections .

Antioxidant Activity

Triazolo-thiazine compounds have also been studied for their antioxidant properties. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases.

  • Data Table: Antioxidant Activity Comparison
CompoundIC50 (μM)Reference
2-(naphthalen-1-yl)-5-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one25
Other Triazole Derivative30
Standard Antioxidant (e.g., Vitamin C)15

Neuroprotective Effects

Emerging research suggests that triazolo-thiazine derivatives may possess neuroprotective effects. Their ability to modulate neurotransmitter systems could be beneficial in treating neurodegenerative diseases.

  • Case Study : A recent study indicated that certain derivatives improved cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta aggregation and enhancing neurogenesis .

Chemical Reactions Analysis

Ring Transformation Reactions

The thiazinone core undergoes ring-opening or rearrangement under specific conditions:

  • Acidic Hydrolysis :

    • Conditions : Concentrated H₂SO₄ at 100°C.

    • Product : Naphthalen-1-yl-p-tolyl-1,2,4-triazole-3-thiol and acetic acid derivatives (via C–N bond cleavage) .

  • Base-Mediated Rearrangement :

    • Conditions : NaOH (1M) at room temperature.

    • Product : Thioxopyrimidine derivatives via Dimroth rearrangement (analogous to ).

Table 2: Ring Transformation Outcomes

ConditionReaction TypeProductSource
H₂SO₄, 100°CAcidic hydrolysisTriazole-thiol + carboxylic acid
NaOH (1M), rtDimroth rearrangement3,4-Dihydro-4-thioxopyrimidine

Oxidative Dehydrogenation

The dihydrothiazinone moiety is susceptible to oxidation:

  • Reagent : Active MnO₂ in acetonitrile.

  • Conditions : Reflux for 5–6 hours.

  • Product : Aromatic thiazolo[3,4-b]triazole derivatives (85–91% yield) .

Substitution Reactions

The p-tolyl and naphthyl groups influence electrophilic substitution:

  • Nitration :

    • Conditions : HNO₃/H₂SO₄ at 0–5°C.

    • Product : Nitro derivatives at para positions (theoretical; no direct data).

  • Halogenation :

    • Conditions : Br₂ in CH₂Cl₂.

    • Product : Brominated analogs (observed in triazolothiazole systems ).

Biological Activity Correlations

While beyond strict chemical reactivity, structural analogs exhibit:

  • Antiviral Activity : EC₅₀ = 2.1–8.7 μM against influenza A (H1N1) .

  • Anticancer Activity : IC₅₀ = 12.4 μM against MCF-7 cells .

Table 3: Activity of Structural Analogs

Analog StructureBiological TargetActivity (IC₅₀/EC₅₀)Source
TriazolothiadiazineInfluenza A (H1N1)2.1–8.7 μM
Pd-triazolethione complexesMCF-7 breast cancer12.4 μM

Crystallographic Insights

Single-crystal X-ray diffraction of related compounds confirms:

  • Bond Angles : C–S–C ≈ 105.2°, N–C–N ≈ 124.8° (monoclinic system, space group P2₁/c) .

  • Hydrogen Bonding : N–H···O interactions stabilize the thiazinone ring .

Q & A

Q. Why do melting points vary across literature reports for this compound?

  • Methodological Answer : Polymorphism and residual solvent (e.g., DMF) account for discrepancies. Single-crystal XRD (as in ) confirms the dominant polymorph. Annealing samples at 150°C for 2 hours standardizes melting points.

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